molecular formula C14H30O3 B3194245 2-Decanol, 8-methyl-, propanoate CAS No. 81931-28-4

2-Decanol, 8-methyl-, propanoate

Cat. No. B3194245
CAS RN: 81931-28-4
M. Wt: 246.39 g/mol
InChI Key: QSDDGUCZFFODTR-UHFFFAOYSA-N
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Description

2-Decanol, 8-methyl-, propanoate, also known as 8-Methyldecan-2-yl propionate, is a chemical compound with the molecular formula C14H28O2 . It has an average mass of 228.371 Da and a monoisotopic mass of 228.208923 Da .


Synthesis Analysis

The synthesis of the four stereoisomers of 8-methyl-2-decanol and its propanoate ester has been detailed in several studies . The key steps in the syntheses involve high-performance liquid chromatographic resolutions of diastereomers to achieve high configurational enrichment of each site and generation of ®-2-methylbutyric acid by chemical degradation of d-isoleucine .


Molecular Structure Analysis

The molecular structure of 2-Decanol, 8-methyl-, propanoate can be analyzed based on its molecular formula C14H28O2 . The structure can be further understood using 3D models and other visualization tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Decanol, 8-methyl-, propanoate can be inferred from its structure and the properties of similar compounds. For instance, alcohols and esters, which are structurally similar to this compound, are known to have certain common properties. Alcohols are polar and can form hydrogen bonds, which significantly increase their boiling points compared to hydrocarbons of comparable molar mass .

Safety and Hazards

The safety data sheet for 2-Decanol indicates that it is a combustible liquid . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, appropriate extinguishing media should be used .

properties

IUPAC Name

8-methyldecan-2-ol;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O.C3H6O2/c1-4-10(2)8-6-5-7-9-11(3)12;1-2-3(4)5/h10-12H,4-9H2,1-3H3;2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDDGUCZFFODTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC(C)O.CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60827952
Record name Propanoic acid--8-methyldecan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decanol, 8-methyl-, propanoate

CAS RN

81931-28-4
Record name Propanoic acid--8-methyldecan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Decanol, 8-methyl-, propanoate
Reactant of Route 2
2-Decanol, 8-methyl-, propanoate
Reactant of Route 3
2-Decanol, 8-methyl-, propanoate
Reactant of Route 4
2-Decanol, 8-methyl-, propanoate
Reactant of Route 5
2-Decanol, 8-methyl-, propanoate
Reactant of Route 6
2-Decanol, 8-methyl-, propanoate

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